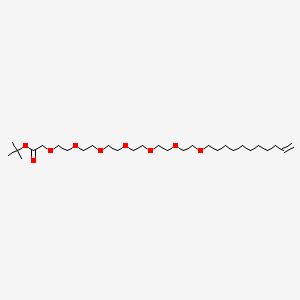

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate” is a chemical compound with the molecular formula C29H56O9 . It is also known as "tert-Butyl (23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl)carbamate" . The compound has a molecular weight of 548.75 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H43NO10/c1-21(2,3)32-20(24)22-4-6-25-8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-26-7-5-23/h23H,4-19H2,1-3H3,(H,22,24) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is an oil and is soluble in chloroform, dichloromethane, ethyl acetate, and methanol . It should be stored at -20° C .科学的研究の応用

Synthetic Applications in Organic Chemistry

Fluoroalkyl-Substituted Pyrazoles Synthesis : Research demonstrates the acylation of tert-butyl enoates leading to the synthesis of fluorinated pyrazole carboxylic acids, showcasing a method for incorporating fluoroalkyl groups into complex molecules for potential pharmaceutical applications (Iminov et al., 2015).

Asymmetric Synthesis : Studies have focused on asymmetric synthesis, where tert-butyl enoates are used as substrates for enantioselective reactions. For example, the catalytic asymmetric synthesis involving rhodium complexes and arylboronic acids to produce tert-butyl 3,3-diarylpropanoates, indicating the importance of such esters in generating enantioenriched compounds for medicinal chemistry (Paquin et al., 2005).

Material Science and Polymers

- Biocompatible Polymers : Research into biocompatible polymers involves the copolymerization of tert-butyl esters with carbon dioxide to produce environmentally benign materials. This highlights the role of tert-butyl esters in creating sustainable polymers for medical applications, like drug delivery systems (Tsai et al., 2016).

Advanced Synthetic Techniques

- Liquid- and Solid-Phase Synthesis : The development of new synthetic methodologies, such as the liquid- and solid-phase synthesis of quinoxalines from tert-butyl diazenyl enoates, showcases the versatility of tert-butyl enoates in organic synthesis. This research can lead to the efficient production of heterocyclic compounds, which are crucial in pharmaceutical development (Attanasi et al., 2001).

Advanced Materials

- Liquid Crystalline Homologous Series : Studies have synthesized and characterized new rod-like homologous series with central ester linkage and terminal tert-butyl group. These materials exhibit mesomorphic properties and have potential applications in liquid crystal displays and other advanced materials technologies (Thakur & Patel, 2020).

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

特性

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-36-25-26-37-27-28(30)38-29(2,3)4/h5H,1,6-27H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUURNVGHQJQRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723040 |

Source

|

| Record name | tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate | |

CAS RN |

887353-83-5 |

Source

|

| Record name | tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)